Perfluoronon-1-ene
Overview
Description
Perfluoronon-1-ene, also known as octadecafluoro-1-nonene, is a chemical compound with the molecular formula C9F18. It is a perfluorinated alkene, meaning all hydrogen atoms in the nonene molecule are replaced by fluorine atoms. This compound is known for its low surface tension, high chemical stability, and excellent resistance to heat, light, and oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoronon-1-ene can be synthesized through the reaction of perfluoro-1-iodohexane with 3-chloropentafluoropropene. This reaction typically requires a fluorinating agent and a catalyst, and it is conducted under specific temperature and pressure conditions . The yield of this reaction is approximately 41.1% when conducted at 250°C for 40 hours .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Perfluoronon-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of perfluorinated alcohols or acids.
Reduction: This reaction involves the removal of fluorine atoms, typically resulting in the formation of partially fluorinated alkenes.
Substitution: This reaction involves the replacement of fluorine atoms with other atoms or groups, such as hydrogen or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions. These reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include perfluorinated alcohols, acids, and partially fluorinated alkenes. These products have various applications in different industries, including electronics, coatings, and polymers .
Scientific Research Applications
Perfluoronon-1-ene has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which perfluoronon-1-ene exerts its effects involves its interaction with molecular targets and pathways. Its high electronegativity and chemical stability allow it to interact with various molecular structures, altering their properties and functions. For example, in biological systems, it can interact with proteins and lipids, affecting their stability and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to perfluoronon-1-ene include other perfluorinated alkenes such as perfluorooctene and perfluorodecene. These compounds share similar properties, such as high chemical stability and resistance to heat and light .
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which provides unique properties such as lower surface tension and better insulating properties. These characteristics make it particularly useful in applications where these properties are critical .
Properties
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-octadecafluoronon-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18/c10-1(2(11)12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFOIVDGAVVKTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191034 | |
Record name | Perfluoronon-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.07 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376-22-7 | |
Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Octadecafluoro-1-nonene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoronon-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoronon-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoronon-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.